Cas no 2172118-40-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid
- 2172118-40-8
- EN300-1520019
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid
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- Inchi: 1S/C25H30N2O6/c1-4-25(16-32-3,23(30)27(2)14-13-22(28)29)26-24(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,4,13-16H2,1-3H3,(H,26,31)(H,28,29)
- InChI Key: AUESIEAIZTXZGR-UHFFFAOYSA-N
- SMILES: O(C(NC(C(N(C)CCC(=O)O)=O)(COC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 454.21038668g/mol
- Monoisotopic Mass: 454.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 678
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 105Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520019-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1520019-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1520019-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)-N-methylbutanamido]propanoic acid |
2172118-40-8 | 100mg |
$2963.0 | 2023-09-26 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2172118-40-8, known as 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a methoxymethyl substituent, and an N-methylbutanamide moiety. These structural features contribute to its unique chemical properties and functional versatility.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as peptide coupling reactions and protecting group strategies. The Fmoc group, a well-known protecting group in peptide chemistry, plays a pivotal role in safeguarding the amine functionality during multi-step synthesis. This ensures high yields and maintains the integrity of the molecule throughout the production process. The methoxymethyl substituent adds another layer of functionality, enhancing solubility and stability under various reaction conditions.
One of the most promising applications of this compound lies in its potential use as a building block in the development of advanced drug delivery systems. Researchers have explored its ability to serve as a linker in bioconjugate chemistry, facilitating the attachment of therapeutic agents to targeting ligands or nanoparticles. This capability is particularly valuable in the context of targeted drug delivery, where precise localization of therapeutic molecules is critical for efficacy and reduced side effects.
In addition to its role in drug delivery, this compound has shown promise in the field of biotechnology, particularly in applications involving protein engineering and enzyme modification. The presence of the Fmoc group allows for controlled deprotection under mild conditions, enabling its use in site-specific modifications of proteins. This has implications for the development of novel enzymes with enhanced catalytic activity or altered substrate specificity.
Recent studies have also highlighted the potential of this compound in bioorthogonal chemistry, where it can serve as a reactive handle for click chemistry reactions. This opens up new avenues for its use in labeling biomolecules, studying protein interactions, and developing sensors for biological analytes. The combination of its structural complexity and functional groups makes it an attractive candidate for these applications.
From a synthetic perspective, the preparation of this compound involves a series of carefully optimized steps, including nucleophilic substitutions, condensation reactions, and protecting group manipulations. The use of high-purity reagents and advanced analytical techniques ensures that the final product meets stringent quality standards required for research and industrial applications.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)-N-methylbutanamidopropanoic acid represents a significant advancement in modern organic synthesis. Its unique structure and functional groups position it as a valuable tool in various fields, from drug delivery to biotechnology. As research continues to uncover new applications for this compound, its impact on scientific progress is expected to grow further.
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